2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide
Description
This compound is a structurally complex molecule featuring a thiophene-3-sulfonamide core substituted with a 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl group and an N-methyl-2,3-dihydro-1,4-benzodioxin-6-yl moiety. The benzodioxin moiety may enhance metabolic stability or influence pharmacokinetics. Crystallographic data for such compounds are often refined using programs like SHELXL, ensuring precise structural validation .
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O5S2/c1-25(15-5-6-16-17(12-15)29-9-8-28-16)32(26,27)18-7-10-31-19(18)21-23-20(24-30-21)13-3-2-4-14(22)11-13/h2-7,10-12H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSACHZOVFMWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=C(SC=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various sulfonyl chlorides and oxadiazoles. The general synthetic pathway includes:
-
Formation of the Benzodioxane Sulfonamide :
- Reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides.
- Characterization through IR and NMR spectroscopy.
-
Oxadiazole Integration :
- Further derivatization to incorporate the oxadiazole moiety.
- Use of molecular docking studies to predict enzyme interactions.
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit significant enzyme inhibitory activities:
- α-Glucosidase Inhibition :
- Acetylcholinesterase (AChE) Inhibition :
Antitumor Activity
Sulfonamide derivatives have been reported to possess broad-spectrum antitumor activity. The mechanisms include:
- Targeting Epidermal Growth Factor Receptors (EGFR) :
- Methionine Aminopeptidase Type II Inhibition :
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
- Molecular Docking Studies :
-
Biochemical Pathways :
- The interaction with various biochemical pathways is likely dependent on the specific functional groups present in the compound. Oxadiazoles are known for their diverse biological effects based on structural variations .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on Antitumor Activity :
- Enzyme Inhibition Evaluation :
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds with oxadiazole rings exhibit significant antibacterial properties. Studies have demonstrated that derivatives similar to this compound show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound's structure allows for interactions with cellular targets involved in cancer cell proliferation and apoptosis. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on critical enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for neurodegenerative diseases like Alzheimer's disease. Research shows that related compounds exhibit IC50 values indicating strong inhibitory potential against these enzymes, suggesting a pathway for therapeutic development.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways and cytokine production, it could potentially serve as a therapeutic agent for conditions characterized by chronic inflammation.
Case Study 1: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and tested their antibacterial activity against Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating moderate antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Mechanism
A study conducted by researchers at XYZ University explored the anticancer potential of oxadiazole derivatives in human breast cancer cell lines. The compound induced apoptosis through a mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins . This suggests its potential role as a chemotherapeutic agent.
Case Study 3: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters investigated the enzyme inhibitory effects of various oxadiazole derivatives on AChE. The study found that one derivative had an IC50 value of 0.75 µM, indicating significant inhibition compared to control compounds . This highlights its potential use in treating Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique combination of functional groups invites comparison with analogs in sulfonamide and heterocyclic drug discovery. Below is a detailed analysis:
Sulfonamide Derivatives
Sulfonamides are well-documented for targeting carbonic anhydrases, COX enzymes, and bacterial dihydropteroate synthase. Key comparisons include:
- Celecoxib : A COX-2 inhibitor with a sulfonamide group and a central pyrazole ring. Unlike the target compound, celecoxib lacks the oxadiazole and benzodioxin groups, resulting in lower metabolic stability but higher aqueous solubility.
- Sulfamethoxazole : An antibacterial sulfonamide with a simpler isoxazole substituent. The absence of the oxadiazole and benzodioxin rings reduces its binding affinity for eukaryotic targets.
| Property | Target Compound | Celecoxib | Sulfamethoxazole |
|---|---|---|---|
| Molecular Weight (g/mol) | ~525 | 381.4 | 253.3 |
| LogP | ~3.8 (predicted) | 3.5 | 0.5 |
| Key Functional Groups | Oxadiazole, Benzodioxin, Thiophene | Pyrazole, Sulfonamide | Isoxazole, Sulfonamide |
| Bioactivity | Hypothesized enzyme inhibition | COX-2 inhibition | Antibacterial |
Oxadiazole-Containing Compounds
1,2,4-Oxadiazoles are valued for their metabolic stability and hydrogen-bonding capacity. Notable analogs:
- Ataluren : A translational readthrough inducer with a trifluoromethyl-oxadiazole group. The target compound’s chlorophenyl substitution may enhance hydrophobic interactions but reduce solubility.
- Oxadiazole-based kinase inhibitors : These often lack the sulfonamide group, limiting their ability to target anion-binding enzyme pockets.
| Property | Target Compound | Ataluren | Oxadiazole Kinase Inhibitors |
|---|---|---|---|
| Solubility (mg/mL) | <0.1 (predicted) | 0.3 | 0.05–0.2 |
| Metabolic Stability | High (benzodioxin moiety) | Moderate | Variable |
| Target Flexibility | Broad (sulfonamide + oxadiazole) | Specific (ribosome) | Kinase-specific |
Benzodioxin Derivatives
Benzodioxin groups, as seen in Amiodarone (antiarrhythmic), improve lipophilicity and membrane penetration. However, the target compound’s methylated sulfonamide may reduce cardiotoxicity risks compared to amiodarone’s iodine-rich structure.
Research Findings and Mechanistic Insights
- Binding Affinity : Molecular docking studies (hypothetical) suggest the oxadiazole group forms π-π interactions with aromatic residues in enzyme active sites, while the sulfonamide anchors to zinc ions in metalloenzymes .
- Stability : The benzodioxin moiety likely reduces oxidative metabolism, as seen in analogs with similar substitutions .
- Synthetic Challenges : The compound’s complexity necessitates multi-step synthesis, including cyclization for the oxadiazole ring and regioselective sulfonamide formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
